molecular formula C20H25N5O B5485394 7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

7-(3-pyridin-3-ylpropanoyl)-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B5485394
M. Wt: 351.4 g/mol
InChI Key: FKXMKZZCXLNUDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, a pyrrolidine ring, and a tetrahydro-pyrimidoazepine ring. These rings are connected by propionyl and propanoyl groups. The presence of nitrogen in the rings classifies this compound as a heterocyclic compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyrrolidine rings, and the coupling of these rings through the propionyl and propanoyl groups. The exact synthesis would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrrolidine rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the rings, as well as the carbonyl groups in the propionyl and propanoyl groups. It could potentially undergo a variety of reactions, including nucleophilic substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms could potentially make it a base, and the carbonyl groups could potentially make it a weak acid .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could potentially interact with biological targets through the nitrogen atoms in the rings or the carbonyl groups in the propionyl and propanoyl groups .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, it should be handled with care to avoid exposure and potential harm .

Properties

IUPAC Name

3-pyridin-3-yl-1-(4-pyrrolidin-1-yl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-19(6-5-16-4-3-9-21-14-16)24-12-7-17-18(8-13-24)22-15-23-20(17)25-10-1-2-11-25/h3-4,9,14-15H,1-2,5-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXMKZZCXLNUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2CCN(CC3)C(=O)CCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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